RG13022

Descripción

Propiedades

IUPAC Name |

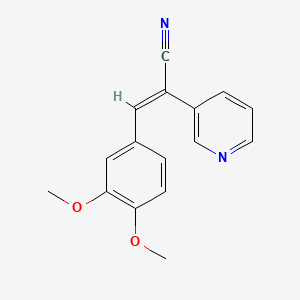

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGZNJVTHYFQJI-ZSOIEALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of RG13022: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism of action of RG13022, a tyrphostin-class inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information presented herein is curated for an audience with a strong background in molecular biology, pharmacology, and oncology research.

Executive Summary

This compound is a potent and selective inhibitor of the EGFR tyrosine kinase. By competitively binding to the ATP-binding site within the catalytic domain of EGFR, this compound effectively blocks the autophosphorylation of the receptor. This inhibition prevents the initiation of downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation. The antiproliferative effects of this compound have been demonstrated in various cancer cell lines, and its anti-tumor activity has been evaluated in in vivo models.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line/System | Target | IC50 Value | Reference |

| EGFR Autophosphorylation | Cell-free (immunoprecipitates) | EGFR | 4 µM | [1][2] |

| EGFR Autophosphorylation | HER 14 cells | EGFR | 5 µM | [2] |

| EGFR Autophosphorylation | HT-22 cells | EGFR | 1 µM | [3] |

| Colony Formation | HER 14 cells (EGF-stimulated) | Cell Proliferation | 1 µM | [2] |

| DNA Synthesis | HER 14 cells (EGF-stimulated) | Cell Proliferation | 3 µM | [2] |

| Colony Formation | MH-85 cells (EGF-stimulated) | Cell Proliferation | 7 µM | [2] |

| DNA Synthesis | MH-85 cells (EGF-stimulated) | Cell Proliferation | 1.5 µM | [2] |

| DNA Synthesis | HN5 cells | Cell Proliferation | 11 µM | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Treatment Dose | Route of Administration | Outcome | Reference |

| Nude Mice | MH-85 tumor xenograft | 400 µ g/mouse/day | Not Specified | Significantly inhibited tumor growth; prolonged lifespan | [2] |

| MF1 nu/nu Mice | HN5 tumor xenograft | 20 mg/kg | Intraperitoneal | No significant influence on tumor growth | [4] |

Signaling Pathway Analysis

This compound exerts its therapeutic effect by disrupting the EGFR signaling cascade. The primary mechanism involves the inhibition of receptor autophosphorylation, which is the critical initial step for the recruitment and activation of downstream signaling proteins.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

EGFR Autophosphorylation Assay (Cell-Free)

This protocol is based on the general methodology for assessing tyrphostin activity on immunoprecipitated EGFR.

Objective: To determine the IC50 of this compound for the inhibition of EGFR autophosphorylation in a cell-free system.

Materials:

-

A431 human epidermoid carcinoma cells (overexpress EGFR)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-EGFR antibody for immunoprecipitation

-

Protein A/G-agarose beads

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MnCl2, 10 mM MgCl2, 1 mM DTT)

-

[γ-32P]ATP

-

This compound stock solution (in DMSO)

-

SDS-PAGE reagents and equipment

-

Autoradiography film or phosphoimager

Procedure:

-

Culture A431 cells to 80-90% confluency.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the supernatant with anti-EGFR antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G-agarose beads and incubate for an additional 1-2 hours.

-

Wash the immunoprecipitated EGFR-bead complexes three times with lysis buffer and once with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer.

-

Aliquot the bead suspension into separate reaction tubes.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the tubes and pre-incubate for 15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP (final concentration ~10 µM).

-

Incubate for 10-15 minutes at 30°C.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphoimager screen.

-

Quantify the band corresponding to phosphorylated EGFR and calculate the IC50 value.

Colony Formation Assay

This protocol is adapted from the methodology described for this compound with HER 14 and MH-85 cells.[2]

Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

-

HER 14 or MH-85 cells

-

Complete culture medium (e.g., DMEM or α-MEM with 10% FCS)

-

Low-serum medium (e.g., DMEM with 0.5% PCS for HER 14, α-MEM with 0.2% PCS for MH-85)

-

Epidermal Growth Factor (EGF)

-

This compound stock solution (in DMSO)

-

6-well or 10-cm tissue culture plates

-

Formaldehyde solution (4% in PBS)

-

Crystal Violet or Hematoxylin stain

Procedure:

-

Seed HER 14 cells (200 cells/10-cm dish) or MH-85 cells (100 cells/well in a 24-well plate) in complete medium.

-

Allow cells to attach overnight.

-

Replace the medium with low-serum medium containing 50 ng/mL EGF and varying concentrations of this compound (or DMSO as a vehicle control).

-

Culture the cells for 10 days, replacing the medium with fresh medium containing EGF and this compound every 3-4 days.

-

After 10 days, wash the cells with PBS.

-

Fix the colonies with 4% formaldehyde for 15 minutes at room temperature.

-

Stain the colonies with Crystal Violet or Hematoxylin.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as >50 cells) in each dish/well.

-

Calculate the percentage of colony formation relative to the vehicle control and determine the IC50 value.

DNA Synthesis Assay ([³H]-Thymidine Incorporation)

This is a general protocol for measuring DNA synthesis, which can be applied to assess the effect of this compound.

Objective: To measure the rate of DNA synthesis in cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., HER 14, MH-85, HN5)

-

Culture medium

-

This compound stock solution (in DMSO)

-

[³H]-Thymidine

-

Trichloroacetic acid (TCA), ice-cold

-

Ethanol, ice-cold

-

Sodium hydroxide (NaOH) or scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Synchronize the cells by serum starvation for 24 hours (optional, but recommended).

-

Treat the cells with varying concentrations of this compound in the presence of a mitogen (e.g., 50 ng/mL EGF) for a specified period (e.g., 24 hours).

-

Add [³H]-Thymidine (e.g., 1 µCi/well) to each well and incubate for 4-6 hours.

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes on ice.

-

Wash the precipitate with ice-cold ethanol to remove unincorporated [³H]-Thymidine.

-

Lyse the cells in NaOH or a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Express the results as a percentage of the control and calculate the IC50 value.

In Vivo Nude Mouse Xenograft Study

This protocol is based on the study by McLeod et al. (1996) evaluating this compound in vivo.[4]

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., MF1 nu/nu or BALB/c nude mice)

-

Human cancer cells (e.g., HN5 or MH-85)

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers for tumor measurement

-

Sterile surgical instruments

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg) or vehicle control intraperitoneally daily or according to the desired schedule.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Compare the tumor growth rates between the treated and control groups to assess the efficacy of this compound.

Conclusion

This compound is a well-characterized EGFR tyrosine kinase inhibitor that demonstrates significant antiproliferative activity in vitro. Its mechanism of action is centered on the competitive inhibition of ATP binding to the EGFR kinase domain, leading to the suppression of downstream signaling pathways essential for cancer cell growth and survival. While in vivo studies have yielded mixed results, potentially due to pharmacokinetic properties, the data collectively underscores the importance of EGFR as a therapeutic target and the potential of small molecule inhibitors like this compound in cancer therapy. Further research into optimized formulations and delivery methods may enhance the in vivo efficacy of this compound.

References

- 1. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. | Sigma-Aldrich [sigmaaldrich.com]

- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 4. pubs.acs.org [pubs.acs.org]

RG13022: An In-Depth Technical Guide to a Tyrphostin EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG13022, also known as Tyrphostin this compound, is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site within the kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[1] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, colony formation, and DNA synthesis in vitro. Furthermore, in vivo studies in nude mice have shown its potential to suppress tumor growth.[1] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers. Consequently, EGFR has emerged as a critical target for cancer therapy. EGFR inhibitors are a class of targeted therapies designed to block the activity of the EGFR tyrosine kinase, thereby inhibiting tumor growth and inducing apoptosis.[3] this compound belongs to the tyrphostin family of protein tyrosine kinase inhibitors and has been investigated for its potential as an anti-cancer agent.

Mechanism of Action

This compound functions as a competitive inhibitor of the EGFR tyrosine kinase. It targets the ATP-binding site of the intracellular kinase domain of EGFR. By occupying this site, this compound prevents the binding of ATP, which is essential for the autophosphorylation of tyrosine residues on the receptor. This inhibition of autophosphorylation blocks the initiation of downstream intracellular signaling cascades that are critical for cell proliferation and survival.[1]

Signaling Pathway

The inhibition of EGFR autophosphorylation by this compound disrupts multiple downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway. These pathways are central to the regulation of cell cycle progression, apoptosis, and angiogenesis.

Caption: EGFR Signaling Pathway Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various preclinical assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line/System | IC50 Value (µM) |

| EGFR Autophosphorylation | Immunoprecipitated EGFR | 4 |

| EGFR Autophosphorylation | HER 14 Cells | 5 |

| Colony Formation | HER 14 Cells | 1 |

| DNA Synthesis | HER 14 Cells | 3 |

| Colony Formation | MH-85 Cells | 7 |

| DNA Synthesis | MH-85 Cells | 1.5 |

| EGFR Kinase Activity | HT-22 Cells | 1 |

Data sourced from multiple preclinical studies.[1][4]

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Animal | Treatment Dose | Outcome |

| MH-85 Xenograft | Nude Mice | 400 µ g/mouse/day | Significantly inhibited tumor growth and prolonged lifespan. |

Data from in vivo studies in nude mice.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information from studies on this compound.

EGFR Autophosphorylation Assay (in Immunoprecipitates)

This assay measures the ability of a compound to inhibit the autophosphorylation of the EGFR in a cell-free system.

Workflow:

Caption: EGFR Autophosphorylation Assay Workflow.

Methodology:

-

Cell Lysis: Cells overexpressing EGFR (e.g., A431) are lysed in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: EGFR is immunoprecipitated from the cell lysates using an anti-EGFR antibody conjugated to protein A/G-agarose beads.

-

Kinase Reaction: The immunoprecipitated EGFR is incubated with various concentrations of this compound in a kinase reaction buffer containing [γ-32P]ATP and MnCl2.

-

SDS-PAGE and Autoradiography: The reaction is stopped, and the proteins are separated by SDS-PAGE. The gel is dried and exposed to X-ray film to visualize the phosphorylated EGFR.

-

Quantification: The intensity of the bands corresponding to phosphorylated EGFR is quantified to determine the IC50 value of this compound.

Colony Formation Assay

This assay assesses the effect of this compound on the ability of single cells to proliferate and form colonies.

Workflow:

Caption: Colony Formation Assay Workflow.

Methodology:

-

Cell Seeding: HER 14 or MH-85 cells are seeded at a low density (e.g., 200-500 cells/well) in 6-well plates.[4]

-

Treatment: The cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for 10-14 days to allow for colony formation.

-

Fixation and Staining: The colonies are fixed with methanol and stained with a solution such as crystal violet.

-

Colony Counting: The number of colonies (typically defined as clusters of >50 cells) in each well is counted to determine the effect of this compound on cell proliferation.

DNA Synthesis Assay ([³H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Workflow:

Caption: DNA Synthesis Assay Workflow.

Methodology:

-

Cell Culture and Treatment: Cells are cultured in 96-well plates and treated with different concentrations of this compound for a specified period.

-

Radiolabeling: [³H]-Thymidine is added to the cell culture medium, and the cells are incubated for a few hours to allow for its incorporation into the DNA of proliferating cells.

-

Cell Harvesting: The cells are harvested onto a filter mat using a cell harvester, which lyses the cells and traps the DNA on the filter.

-

Scintillation Counting: The filter mat is dried, and a scintillant is added. The amount of [³H]-thymidine incorporated into the DNA is measured using a scintillation counter.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in an animal model.

Workflow:

References

RG13022: An In-Depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG13022 is a tyrphostin-class small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound effectively blocks receptor autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K/AKT pathways. This inhibition of EGFR signaling leads to the suppression of tumor cell proliferation and survival, particularly in cancers characterized by EGFR overexpression or dysregulation. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data from in vitro and in vivo studies, and detailed experimental protocols for key assays.

Mechanism of Action

This compound exerts its biological effects by targeting the enzymatic activity of the epidermal growth factor receptor (EGFR), a transmembrane glycoprotein that plays a pivotal role in regulating cell growth, survival, proliferation, and differentiation. The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and the activation of its intrinsic tyrosine kinase domain. This leads to the autophosphorylation of specific tyrosine residues within the intracellular domain of the receptor.

These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways are critical for relaying the growth-promoting signals from the cell surface to the nucleus, ultimately leading to cell proliferation and survival.

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues on the receptor. This blockade of autophosphorylation is the primary mechanism by which this compound inhibits EGFR signaling and its downstream effects.

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| EGFR Autophosphorylation | Immunoprecipitated EGFR | 4 µM | [1] |

| EGFR Kinase Activity | HT-22 Neuronal Cells | 1 µM | [2] |

| Colony Formation | HER 14 Cells | 1 µM | [1] |

| DNA Synthesis | HER 14 Cells | 3 µM | [1] |

| Colony Formation | MH-85 Cells | 7 µM | [1] |

| DNA Synthesis | MH-85 Cells | 1.5 µM | [1] |

| Cell Proliferation | Gastric Cancer Cell Lines (MKN45, N87) | Dose-dependent | [3] |

Table 2: In Vivo Activity of this compound

| Animal Model | Tumor Type | Dosing | Outcome | Reference |

| Nude Mice | Squamous Cell Carcinoma | Not specified | Suppressed tumor growth, increased lifespan | [2] |

| Nude Mice | MH-85 Tumor | 400 µ g/mouse/day | Significantly inhibited tumor growth, prolonged lifespan | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

EGFR Autophosphorylation Assay in Immunoprecipitates

This assay is designed to measure the ability of a compound to inhibit the autophosphorylation of the EGF receptor in a cell-free system.

Materials:

-

HER 14 cells (or other EGFR-overexpressing cell line)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-EGFR antibody for immunoprecipitation (e.g., monoclonal antibody 108)

-

Protein A/G-agarose beads

-

Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1.5 mM MgCl2, 1 mM EGTA, 10 mM MnCl2)

-

[γ-32P]ATP

-

This compound (or other test compounds) dissolved in DMSO

-

SDS-PAGE gels and buffers

-

Autoradiography film or phosphorimager

Protocol:

-

Culture HER 14 cells to 80-90% confluency.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the supernatant with anti-EGFR antibody for 2 hours at 4°C with gentle rotation.

-

Add Protein A/G-agarose beads and incubate for an additional 1 hour.

-

Wash the immunoprecipitates three times with lysis buffer and once with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer.

-

Add this compound at various concentrations (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding [γ-32P]ATP (e.g., 10 µCi) and incubate at 30°C for 10 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphorimager screen.

-

Quantify the phosphorylation signal and calculate the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

HER 14 or MH-85 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

EGF (for stimulated conditions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Allow cells to attach overnight.

-

Replace the medium with a medium containing various concentrations of this compound. For stimulated conditions, add a final concentration of 50 ng/mL EGF. Include vehicle-treated and untreated controls.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.

Materials:

-

HER 14 or MH-85 cells

-

6-well plates

-

Complete culture medium

-

This compound

-

EGF (for stimulated conditions)

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Protocol:

-

Seed a low density of cells (e.g., 200-500 cells per well) into 6-well plates.

-

Allow cells to attach overnight.

-

Replace the medium with a medium containing various concentrations of this compound. For stimulated conditions, add a final concentration of 50 ng/mL EGF. Include vehicle-treated and untreated controls.

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.

-

When colonies are visible, aspirate the medium and wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as >50 cells) in each well.

-

Calculate the plating efficiency and the surviving fraction for each treatment group.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

MH-85 cells (or other tumor cell line)

-

Matrigel (optional, to aid tumor formation)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of MH-85 cells (e.g., 1 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 400 µ g/mouse/day , intraperitoneally) or vehicle control to the respective groups for a defined period (e.g., 14 days).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Plot the tumor growth curves and perform statistical analysis to determine the efficacy of the treatment.

Conclusion

This compound is a well-characterized inhibitor of the EGFR tyrosine kinase with demonstrated anti-proliferative and anti-tumor activity in both in vitro and in vivo models. Its mechanism of action, centered on the inhibition of EGFR autophosphorylation, has been clearly elucidated. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound or other EGFR inhibitors. Further investigation into the pharmacokinetics and potential resistance mechanisms will be crucial for the future clinical development of this class of compounds.

References

RG13022: An In-depth Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG13022, a member of the tyrphostin family of compounds, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By competitively binding to the ATP-binding site within the kinase domain, this compound effectively blocks the autophosphorylation of EGFR, a critical step in the activation of downstream signaling cascades.[1] This inhibition subsequently disrupts key cellular processes mediated by these pathways, including proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects on various cellular models.

Core Mechanism of Action

This compound is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[2][3][4] Its primary mechanism involves the inhibition of the receptor's autophosphorylation, a pivotal event that occurs upon ligand binding and receptor dimerization.[2] This action prevents the recruitment and activation of downstream signaling proteins, thereby attenuating the cellular responses to EGFR stimulation.

Key Downstream Signaling Pathways

The inhibition of EGFR autophosphorylation by this compound directly impacts two major downstream signaling cascades: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. These pathways are central to regulating cell proliferation, survival, and growth, and their dysregulation is a hallmark of many cancers.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that transduces signals from the cell surface to the nucleus, primarily regulating cell proliferation, differentiation, and survival.[5][6] Upon EGFR activation, adaptor proteins like Grb2 and SHC are recruited, leading to the activation of the small GTPase Ras.[5] Activated Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as p44/42 MAPK).[5][6] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. By inhibiting EGFR, this compound prevents the initiation of this cascade, leading to a reduction in ERK phosphorylation and subsequent inhibition of cell proliferation.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream effector of EGFR signaling, primarily involved in promoting cell survival and proliferation. Upon EGFR activation, PI3K is recruited to the plasma membrane and activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets, including mTOR, to promote cell growth, proliferation, and survival, and to inhibit apoptosis. This compound's inhibition of EGFR blocks the activation of PI3K, leading to decreased Akt phosphorylation and a subsequent reduction in cell survival signals.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in various in vitro assays. The following tables summarize the reported IC50 values.

| Assay | Cell Line/System | IC50 (µM) | Reference |

| EGFR Autophosphorylation | Immunoprecipitates (cell-free) | 4 | [2][7] |

| Cell Proliferation (Colony Formation) | HER 14 | 1 | [2][7] |

| DNA Synthesis | HER 14 | 3 | [2][7] |

| Cell Proliferation (Colony Formation) | MH-85 | 7 | [7] |

| DNA Synthesis | MH-85 | 1.5 | [7] |

| EGFR Kinase Activity | HT-22 | 1 | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

General Experimental Workflow

The general workflow for assessing the impact of this compound on EGFR signaling involves cell culture, treatment with the inhibitor, preparation of cell lysates, and subsequent analysis through various biochemical and cellular assays.

EGFR Autophosphorylation Assay (Cell-Free)

This assay measures the ability of this compound to directly inhibit the autophosphorylation of the EGF receptor in a cell-free system.

Materials:

-

A431 cells (or other EGFR-overexpressing cell line)

-

EGF (Epidermal Growth factor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-EGFR antibody for immunoprecipitation

-

Protein A/G-agarose beads

-

Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 5 mM MnCl2, 1 mM DTT)

-

[γ-32P]ATP

-

This compound (in DMSO)

-

SDS-PAGE reagents and equipment

-

Autoradiography film or phosphoimager

Protocol:

-

Culture A431 cells and stimulate with EGF (e.g., 100 ng/mL) for 10 minutes at 37°C.

-

Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

-

Immunoprecipitate EGFR from the cell lysate using an anti-EGFR antibody and Protein A/G-agarose beads.

-

Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer.

-

Add increasing concentrations of this compound (or DMSO as a vehicle control) to the immunoprecipitates and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-32P]ATP (e.g., 10 µCi) and unlabeled ATP (e.g., 10 µM).

-

Incubate for 10-15 minutes at 30°C.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Dry the gel and expose it to autoradiography film or a phosphoimager to visualize the phosphorylated EGFR band.

-

Quantify the band intensity to determine the IC50 of this compound.

Western Blotting for Phosphorylated Downstream Targets (p-ERK, p-Akt)

This protocol is for detecting the phosphorylation status of key downstream signaling proteins in response to this compound treatment.

Materials:

-

Cancer cell lines (e.g., HER 14, MH-85)

-

Complete culture medium

-

Serum-free medium

-

EGF

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE reagents and equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK).

Cell Proliferation (Colony Formation) Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Low-serum medium

-

EGF

-

This compound

-

Multi-well plates or petri dishes

-

Formaldehyde

-

Staining solution (e.g., crystal violet or hematoxylin)

Protocol:

-

Seed a low number of cells (e.g., 200-500 cells/well) in multi-well plates.

-

Allow the cells to attach overnight.

-

Replace the medium with low-serum medium containing EGF and increasing concentrations of this compound.

-

Culture the cells for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.

-

After the incubation period, wash the cells with PBS.

-

Fix the colonies with 4% formaldehyde for 15 minutes.

-

Stain the colonies with crystal violet or hematoxylin for 20-30 minutes.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as containing >50 cells) in each well.

-

Calculate the percentage of inhibition relative to the vehicle-treated control to determine the IC50.

Conclusion

This compound is a specific inhibitor of EGFR tyrosine kinase that exerts its anti-proliferative and pro-apoptotic effects by blocking the activation of the MAPK/ERK and PI3K/Akt downstream signaling pathways. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of EGFR inhibitors. Further studies elucidating the in vivo efficacy and safety profile of this compound are warranted to fully establish its clinical utility.

References

- 1. promega.com.cn [promega.com.cn]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

RG13022 Target Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Selective Inhibition of Receptor Tyrosine Kinases

RG13022 is a tyrphostin, a class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs). Its primary mechanism of action is the competitive inhibition of ATP binding to the catalytic domain of specific receptor tyrosine kinases (RTKs), thereby blocking their autophosphorylation and subsequent downstream signaling cascades that are pivotal for cell proliferation, survival, and differentiation. The primary target of this compound has been identified as the Epidermal Growth Factor Receptor (EGFR), with activity also demonstrated against the closely related ERBB2 (c-erbB-2/HER2).[1]

Quantitative Analysis of Target Inhibition

The inhibitory potency of this compound has been quantified in both cell-free and cell-based assays. The following tables summarize the key findings regarding its efficacy.

| Target | Assay Type | System | IC50 | Reference |

| EGFR | Autophosphorylation | Cell-free (immunoprecipitates) | 4 µM | [2][3] |

| EGFR | Autophosphorylation | HER 14 cells | 5 µM | [3] |

Caption: In vitro inhibitory concentration (IC50) of this compound against EGFR autophosphorylation.

| Cell Line | Assay Type | Stimulant | IC50 | Reference |

| HN5 | DNA Synthesis | - | 11 µM | [1][4] |

| HER 14 | DNA Synthesis | 50 ng/mL EGF | 3 µM | [2][3] |

| HER 14 | Colony Formation | 50 ng/mL EGF | 1 µM | [2][3] |

| MH-85 | DNA Synthesis | 50 ng/mL EGF | 1.5 µM | [3] |

| MH-85 | Colony Formation | 50 ng/mL EGF | 7 µM | [3] |

| HT-22 | Not Specified | - | 1 µM | [5] |

Caption: Cellular inhibitory concentration (IC50) of this compound on DNA synthesis and colony formation in various cancer cell lines.

Signaling Pathway Modulation

This compound exerts its anti-proliferative effects by attenuating the signaling cascades downstream of its target receptors. The primary pathway affected is the EGFR signaling network, which includes the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways.

EGFR Signaling Pathway and this compound Inhibition

Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling.

Experimental evidence demonstrates that this compound inhibits the EGF-stimulated tyrosine phosphorylation of both EGFR and c-erbB-2 in MKN45 gastric cancer cells. While this compound was observed to inhibit the phosphorylation of a protein suggested to be a hyper-phosphorylated form of MAP2 kinase in N87 cells, it did not prevent the overall gel mobility shift indicative of MAP2 kinase activation in response to EGF. This suggests a complex interaction with the MAPK pathway that may not result in complete blockade of all activation-associated changes. Direct experimental evidence of this compound's effect on the PI3K/Akt pathway is not extensively documented in publicly available literature.

Experimental Protocols

In Vitro EGFR Autophosphorylation Assay

This protocol is adapted from standard kinase assay methodologies and can be used to determine the IC50 of this compound against EGFR autophosphorylation.

-

Immunoprecipitation of EGFR:

-

Lyse cells (e.g., A431, which overexpress EGFR) with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Incubate cell lysates with an anti-EGFR antibody overnight at 4°C.

-

Add protein A/G-agarose beads to precipitate the EGFR-antibody complex.

-

Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the immunoprecipitates in kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 10 mM MnCl2).

-

Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (e.g., 10 µM) and incubate for 10-30 minutes at 30°C.

-

-

Detection of Phosphorylation:

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using a primary antibody specific for phosphorylated tyrosine (e.g., 4G10) or a phospho-specific EGFR antibody.

-

Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

-

Cellular Proliferation Assay (MTS/MTT Assay)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Plating:

-

Seed cells (e.g., HN5, HER 14) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.

-

-

Viability Assessment:

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

-

In Vivo Xenograft Tumor Growth Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

-

Animal Model:

-

Use immunodeficient mice (e.g., MF1 nu/nu mice).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., HN5) into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare a formulation of this compound for intraperitoneal injection (e.g., dissolved in a vehicle such as DMSO and further diluted in saline).

-

Administer this compound at a specified dose (e.g., 20 mg/kg) and schedule (e.g., daily or twice daily). Administer the vehicle to the control group.

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume.

-

Monitor the body weight and general health of the mice.

-

The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point.

-

-

Data Analysis:

-

Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the anti-tumor efficacy of this compound.

-

Caption: Workflow for an in vivo xenograft study to evaluate this compound efficacy.

Selectivity Profile and Potential Off-Target Effects

Pharmacokinetics and In Vivo Activity

In vivo studies in MF1 nu/nu mice have shown that this compound administered via intraperitoneal injection at 20 mg/kg is rapidly eliminated from the plasma with a terminal half-life of approximately 50.4 minutes.[1] Plasma concentrations of the compound fall below 1 µM within 20 minutes post-injection.[1] This rapid clearance has been suggested as a potential reason for the lack of significant in vivo tumor growth delay in some chronic administration studies.[1] These findings indicate that the pharmacokinetic properties of this compound are a critical consideration for its therapeutic application and suggest that alternative formulations or administration schedules may be necessary to maintain effective concentrations in vivo.

Conclusion

This compound is a selective inhibitor of the EGFR and ERBB2 receptor tyrosine kinases. It demonstrates anti-proliferative activity in vitro by blocking receptor autophosphorylation and downstream signaling. While its primary targets and mechanism of action are established, a comprehensive understanding of its broader kinase selectivity profile and direct effects on all downstream signaling nodes requires further investigation. The compound's rapid in vivo clearance presents a challenge for sustained therapeutic efficacy, highlighting the importance of optimizing drug delivery and administration strategies for this class of inhibitors. This guide provides a foundational overview of the target specificity of this compound for researchers engaged in the study and development of tyrosine kinase inhibitors.

References

In-Depth Technical Guide: RG13022 (CAS Number 136831-48-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG13022, also known as Tyrphostin this compound, is a potent and selective small molecule inhibitor of receptor tyrosine kinases (RTKs).[1] With the CAS number 136831-48-6, this compound has been a subject of interest in cancer research due to its ability to modulate critical cellular signaling pathways involved in tumor growth and proliferation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols, and visualizations of the key signaling pathways it affects.

Chemical Properties:

| Property | Value |

| CAS Number | 136831-48-6 |

| Molecular Formula | C16H14N2O2 |

| Molecular Weight | 266.3 g/mol |

| Synonyms | Tyrphostin this compound, (Z)-3-(3,4-dimethoxyphenyl)-2-(pyridin-3-yl)prop-2-enenitrile |

Mechanism of Action

This compound primarily functions as a competitive inhibitor of ATP binding to the kinase domain of the Epidermal Growth Factor Receptor (EGFR), thereby blocking its autophosphorylation and subsequent downstream signaling.[2] By inhibiting EGFR, this compound effectively suppresses signaling cascades crucial for cell proliferation, survival, and differentiation, such as the MAPK/ERK and PI3K/Akt pathways.[2]

Beyond EGFR, this compound has also been shown to inhibit the Platelet-Derived Growth Factor (PDGF) receptor tyrosine kinase.[3] Furthermore, studies have indicated its ability to inhibit the phosphorylation of c-erbB-2 (also known as HER2/neu), a member of the EGFR family, in certain cancer cell lines.[4][5] While some evidence suggests that this compound can inhibit cell growth stimulated by Insulin-like Growth Factor I (IGF-1), specific quantitative data on its direct inhibition of the IGF-1 receptor (IGF-1R) is not robustly established in the reviewed literature.[6]

Quantitative Data

The biological activity of this compound has been quantified in various in vitro assays. The following tables summarize the reported IC50 values for its key inhibitory effects.

Table 1: Inhibition of EGFR Autophosphorylation

| Assay Type | Cell Line/System | IC50 Value | Reference |

| Cell-free | Immunoprecipitated EGF receptor | 4 µM | [4][6] |

| Cell-based | HER 14 cells | 5 µM | [4] |

Table 2: Inhibition of Cell Proliferation (Colony Formation)

| Cell Line | Stimulant | IC50 Value | Reference |

| HER 14 | 50 ng/mL EGF | 1 µM | [4] |

| MH-85 | 50 ng/mL EGF | 7 µM | [4] |

Table 3: Inhibition of DNA Synthesis

| Cell Line | Stimulant | IC50 Value | Reference |

| HER 14 | 50 ng/mL EGF | 3 µM | [4] |

| MH-85 | 50 ng/mL EGF | 1.5 µM | [4] |

| HN5 | Not specified | 11 µM ((Z)-RG-13022) | |

| HN5 | Not specified | 38 µM ((E)-RG-13022) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the efficacy of this compound.

EGFR Autophosphorylation Assay (Cell-Free)

This protocol is adapted from a general method for assessing in vitro kinase activity.

Materials:

-

Purified or immunoprecipitated EGFR

-

This compound (dissolved in DMSO)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[7]

-

[γ-32P]ATP or cold ATP

-

SDS-PAGE reagents

-

Phosphorimager or anti-phosphotyrosine antibodies for Western blotting

Procedure:

-

Prepare a reaction mixture containing the purified EGFR in kinase buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the phosphorylation reaction by adding ATP (and [γ-32P]ATP if performing a radiometric assay) to a final concentration of 0.5 mM.[8]

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

For radiometric assays, expose the gel to a phosphor screen and quantify the radiolabel incorporation into the EGFR band using a phosphorimager.

-

For non-radiometric assays, transfer the proteins to a PVDF membrane and perform a Western blot using an anti-phosphotyrosine antibody to detect the level of EGFR autophosphorylation.

Cell Proliferation (Colony Formation) Assay

This protocol is based on a method used to evaluate the effect of this compound on HER 14 and MH-85 cells.[4]

Materials:

-

HER 14 or MH-85 cells

-

Complete culture medium (e.g., DMEM or alpha MEM with 10% FCS)

-

Low-serum medium (e.g., DMEM with 0.5% PCS for HER 14, alpha MEM with 0.2% PCS for MH-85)[4]

-

Epidermal Growth Factor (EGF)

-

This compound (dissolved in DMSO)

-

6-well or 24-well plates

-

Formaldehyde solution (4% v/v in PBS)

-

Hematoxylin stain

Procedure:

-

Seed HER 14 cells (e.g., 200 cells/dish in a 10-cm dish) or MH-85 cells (e.g., 100 cells/well in a 24-well plate) in complete medium and incubate overnight.[4]

-

Replace the complete medium with low-serum medium containing 50 ng/mL EGF.[4]

-

Add increasing concentrations of this compound (or DMSO as a vehicle control) to the respective wells/dishes.

-

Incubate the cells for 10-14 days, allowing colonies to form.

-

After the incubation period, remove the medium and fix the cells with 4% formaldehyde for 15 minutes at room temperature.[4]

-

Stain the colonies with hematoxylin.

-

Count the number of colonies containing more than 50 cells under a microscope.

-

Calculate the percentage of colony formation inhibition relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of key signaling proteins like Akt and ERK.

Materials:

-

Serum-free medium

-

EGF

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK)

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the desired primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL detection system.

-

Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

In Vivo Tumor Growth Inhibition Study

This protocol is a general guide for a xenograft study, with specific details from a study using this compound in MH-85 tumor-bearing nude mice.[4]

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

MH-85 human cancer cells

-

This compound

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inoculate a suspension of MH-85 cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the this compound formulation. A suggested formulation is to dissolve this compound in 10% DMSO, then add 40% PEG300, 5% Tween-80, and finally 45% saline.[6]

-

Administer this compound (e.g., 400 μ g/mouse/day ) or the vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) for a defined period (e.g., 14 days).[4]

-

Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Compare the tumor growth rates between the treated and control groups to determine the efficacy of this compound.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagrams

Caption: Workflow for a typical colony formation assay to evaluate this compound.

Caption: Workflow for an in vivo xenograft study of this compound.

Conclusion

This compound is a well-characterized tyrphostin that demonstrates significant inhibitory activity against EGFR and, to some extent, other RTKs like PDGFR and c-erbB-2. Its ability to suppress cancer cell proliferation and tumor growth in preclinical models underscores its potential as a research tool and a lead compound for the development of targeted cancer therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its precise effects on downstream signaling pathways and its activity against a broader range of RTKs will continue to refine our understanding of its therapeutic potential.

References

- 1. HER-2/c-erbB2 is phosphorylated by calmodulin-dependent protein kinase II on a single site in the cytoplasmic tail at threonine-1172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Growth inhibition of gastric cancer cell lines by the tyrphostin this compound and its effects on intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. promega.com.cn [promega.com.cn]

- 8. Temporal Resolution of Autophosphorylation for Normal and Oncogenic Forms of EGFR and Differential Effects of Gefitinib† - PMC [pmc.ncbi.nlm.nih.gov]

RG13022: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and functional characteristics of RG13022, a tyrphostin derivative identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols for its study.

Core Molecular and Physical Data

This compound, also known as Tyrphostin this compound, is a small molecule inhibitor targeting the enzymatic activity of the EGFR. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 266.29 g/mol | [3] |

| CAS Number | 136831-48-6 | [1][2] |

Mechanism of Action and Biological Activity

This compound functions as a competitive inhibitor of ATP at the catalytic site of the EGFR tyrosine kinase[2]. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, a critical step in the activation of downstream signaling cascades that regulate cell proliferation, survival, and differentiation[2].

The inhibitory activity of this compound has been quantified in various assays:

| Assay | Cell Line/System | IC₅₀ | Reference |

| EGFR Autophosphorylation (cell-free) | Immunoprecipitated EGF receptor | 4 µM | [3] |

| EGFR Autophosphorylation (in vitro) | HER 14 cells | 5 µM | |

| Colony Formation | EGF-stimulated HER 14 cells | 1 µM | [3] |

| DNA Synthesis | EGF-stimulated HER 14 cells | 3 µM | [3] |

| Colony Formation | EGF-stimulated MH-85 cells | 7 µM | |

| DNA Synthesis | EGF-stimulated MH-85 cells | 1.5 µM |

Signaling Pathway Inhibition

By inhibiting EGFR autophosphorylation, this compound effectively blocks the activation of major downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways. These pathways are crucial for tumorigenesis and cell survival.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the kinase activity of purified EGFR in a cell-free system.

Materials:

-

Recombinant human EGFR (active)

-

ATP

-

Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution (in DMSO)

-

Streptavidin-coated plates

-

Phospho-tyrosine specific antibody conjugated to a detectable enzyme (e.g., HRP)

-

Detection reagent (e.g., TMB substrate)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a streptavidin-coated plate, add the biotinylated peptide substrate and incubate to allow binding. Wash unbound substrate.

-

Add the recombinant EGFR enzyme to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective wells and pre-incubate.

-

Initiate the kinase reaction by adding ATP to each well. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Wash the wells to remove ATP and unbound components.

-

Add the phospho-tyrosine specific antibody and incubate.

-

Wash away unbound antibody.

-

Add the detection reagent and incubate until color develops.

-

Add the stop solution and measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

EGFR-overexpressing cancer cell line (e.g., A431)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-channel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing the serially diluted this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

Materials:

-

EGFR-dependent cell line

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Crystal violet staining solution

-

Microscope

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound or vehicle control in complete culture medium.

-

Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 2-3 days with fresh medium containing the respective treatments.

-

After the incubation period, wash the wells with PBS.

-

Fix the colonies with a suitable fixative (e.g., methanol or 4% paraformaldehyde).

-

Stain the colonies with crystal violet solution.

-

Wash the wells with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and the surviving fraction for each treatment group to evaluate the inhibitory effect of this compound.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of RG13022 on Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG13022, also known as Tyrphostin RG-13022, is a synthetically developed small molecule inhibitor of protein tyrosine kinases.[1][2] Extensive research has demonstrated its potent and selective inhibitory action against the epidermal growth factor receptor (EGFR), a key player in the signaling pathways that drive the proliferation and survival of many cancer types.[3][4] Overexpression of EGFR is a common feature in a variety of malignancies, including gastric and squamous cell carcinomas, making it a critical target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the effects of this compound on various cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its anti-cancer properties.

Core Mechanism of Action: EGFR Inhibition

This compound exerts its primary anti-cancer effect by inhibiting the autophosphorylation of the EGF receptor.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain. This event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are fundamental for cell proliferation, survival, and migration.[5] this compound acts as an ATP-competitive inhibitor at the kinase domain of EGFR, effectively blocking this initial autophosphorylation step and thereby abrogating the downstream signaling cascades that promote tumorigenesis.[5]

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The anti-proliferative and inhibitory effects of this compound have been quantified across various cancer cell lines and in cell-free assays. The following tables summarize the key IC50 values and in vivo efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line/System | IC50 Value | Reference |

| EGFR Autophosphorylation | Cell-free assay | 4 µM | [1][2] |

| EGFR Autophosphorylation | HER 14 cells | 5 µM | [1] |

| Colony Formation | HER 14 cells | 1 µM | [1][2] |

| DNA Synthesis | HER 14 cells | 3 µM | [1][2] |

| Colony Formation | MH-85 cells | 7 µM | [1] |

| DNA Synthesis | MH-85 cells | 1.5 µM | [1] |

| DNA Synthesis | HN5 cells | 11 µM | [4] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Cell Line | Treatment | Outcome | Reference |

| Squamous Cancer Xenograft | HN5 | 20 mg/kg this compound (intraperitoneal) | No significant tumor growth delay | [4] |

| Tumor-bearing nude mice | MH-85 | 400 µ g/mouse/day this compound | Significant inhibition of tumor growth and prolonged lifespan | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of an EGFR inhibitor on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549, PC-9)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound dissolved in DMSO

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is from 0.01 µM to 100 µM. Include a DMSO-only vehicle control. Add 100 µL of the medium containing the different concentrations of the inhibitor to the wells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[6]

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on EGFR phosphorylation.

Materials:

-

EGFR-expressing cell line (e.g., A431)

-

This compound

-

EGF

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-EGFR, anti-pEGFR)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with desired concentrations of this compound for 1-4 hours.

-

EGF Stimulation: Stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.[7][8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound at various concentrations for a predetermined time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[9][10]

Experimental Workflow Diagrams

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for Western Blot analysis of EGFR phosphorylation.

Downstream Signaling and Broader Effects

Research has shown that this compound's inhibitory effects extend beyond EGFR. In gastric cancer cell lines MKN45 and N87, this compound demonstrated a dose-dependent antiproliferative effect.[3] In MKN45 cells, it inhibited the EGF-stimulated tyrosine phosphorylation of both EGFR and c-erbB-2 (HER2).[3] Furthermore, in N87 cells, which overexpress c-erbB-2, this compound was shown to affect the immunoreactivity and migration of MAP2 kinase, a downstream effector in the signaling cascade, suggesting a broader impact on intracellular signaling.[3] The compound also inhibits growth stimulated by other growth factors such as insulin, IGF-I, IGF-II, and TGF-alpha, and blocks estrogen-stimulated phosphorylation of the EGF receptor, indicating that functional tyrosine kinase pathways are essential for the action of these growth-promoting agents.[2]

In Vivo Studies and Pharmacokinetics

In vivo studies using a squamous cancer xenograft model with HN5 cells revealed that this compound is rapidly eliminated from plasma, with a terminal half-life of approximately 50.4 minutes.[4] Plasma concentrations of the drug fell below the level required for in vitro activity within 20 minutes of intraperitoneal administration.[4] This rapid elimination likely contributed to the lack of significant tumor growth delay observed in this particular model with the tested administration schedule.[4] However, in a different in vivo model using MH-85 tumor-bearing nude mice, daily administration of this compound resulted in a significant inhibition of tumor growth and prolonged the lifespan of the animals.[1] These findings highlight the importance of optimizing the administration schedule and formulation of this compound to maintain therapeutic concentrations in vivo.

Conclusion

This compound is a potent inhibitor of EGFR autophosphorylation with demonstrated anti-proliferative effects across a range of cancer cell lines. Its mechanism of action is well-defined, and its impact on downstream signaling pathways has been characterized. While in vivo efficacy is dependent on the cancer model and administration regimen due to its pharmacokinetic profile, the collective data underscore the potential of this compound as a valuable tool for cancer research and as a lead compound for the development of more optimized tyrosine kinase inhibitors. This guide provides a foundational understanding for researchers and drug development professionals working to target the EGFR signaling pathway in cancer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Growth inhibition of gastric cancer cell lines by the tyrphostin this compound and its effects on intracellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]